![molecular formula C6H13O3P B087102 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 1005-69-2](/img/structure/B87102.png)
2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
Overview
Description
2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a heterocyclic compound with the molecular formula C6H13O3P. It is known for its unique structure, which includes a phosphorus atom within a six-membered ring. This compound has various applications in chemical synthesis and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphorinanes.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can engage in nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Similar in structure but lacks the methoxy group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its methoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role .
Properties
IUPAC Name |
2-methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-6(2)4-8-10(7-3)9-5-6/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFJCUOSUYSZNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(OC1)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061399 | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-69-2 | |
Record name | 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39AR8SFY7 | |
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